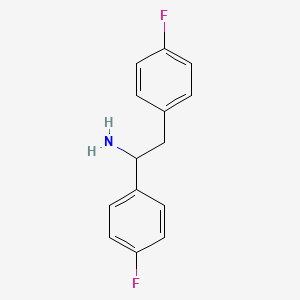

1,2-Bis(4-fluorophenyl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(4-fluorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2N/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8,14H,9,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXGVFCEHAXKDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C2=CC=C(C=C2)F)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133235-92-4 | |

| Record name | 1,2-bis(4-fluorophenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Fluorinated Amines in Modern Chemical Synthesis

Fluorinated amines are a class of organic compounds that have garnered considerable attention in recent years. The introduction of fluorine atoms into an amine-containing molecule can dramatically alter its physicochemical properties. For instance, the high electronegativity of fluorine can lower the basicity of the amine group, which in turn can enhance the metabolic stability of the molecule. This is a particularly valuable attribute in the development of new pharmaceuticals, as it can lead to improved bioavailability and efficacy.

The synthesis of fluorinated amines is an active area of research, with various methods being developed to efficiently introduce fluorine and amino groups into organic frameworks. These strategies are crucial for accessing a diverse range of fluorinated building blocks for medicinal chemistry and materials science.

Overview of Bis Aryl Compounds in Advanced Organic Chemistry

Bis-aryl compounds, which feature two aromatic rings, are another cornerstone of modern organic synthesis. The spatial arrangement and electronic properties of the two aryl groups can give rise to a wide array of chemical and biological activities. These compounds are frequently employed as key intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional materials.

The presence of two fluorophenyl groups in 1,2-Bis(4-fluorophenyl)ethanamine places it firmly within this important class of molecules. The specific substitution pattern and the ethanamine linker are expected to confer distinct properties that are a subject of ongoing investigation.

Foundational Research Context of 1,2 Bis 4 Fluorophenyl Ethanamine

While dedicated research solely focused on 1,2-Bis(4-fluorophenyl)ethanamine is still emerging, its foundational context can be understood by examining the synthesis and properties of structurally related compounds. The synthesis of analogous 1,2-diarylethylene-1,2-diamines has been explored, providing potential routes to this compound. researchgate.net One common approach involves the reductive amination of the corresponding ketone, 1,2-bis(4-fluorophenyl)ethanone (B107194). This ketone can be synthesized through methods like the Friedel-Crafts acylation of fluorobenzene. The subsequent conversion of the ketone to the amine could proceed via the formation of an oxime followed by catalytic reduction. nih.govgoogle.com

Research into compounds containing the bis(4-fluorophenyl)methyl moiety has revealed their potential as dopamine (B1211576) transporter (DAT) inhibitors. nih.govresearchgate.netnih.govnih.gov This activity is of significant interest in neurochemistry and the development of therapeutics for conditions such as cocaine use disorders. nih.gov The structural similarity of this compound to these DAT inhibitors suggests that it may also possess interesting neurochemical properties.

Current Research Trajectories and Knowledge Gaps Pertaining to the Compound

Strategies for Carbon-Carbon Bond Formation in 1,2-Diarylethanamine Scaffolds

The formation of the carbon-carbon bond is a foundational step in the synthesis of complex organic molecules, including the 1,2-diarylethanamine scaffold. researchgate.netorganic-chemistry.org These reactions establish the core structure upon which subsequent functional group manipulations and stereochemical control are performed.

Key strategies for forming the C-C bond in precursors to 1,2-diarylethylamines often involve the coupling of two aryl-containing fragments. Methods applicable to this scaffold include:

Aldol (B89426) and Benzoin-type Condensations: The aldol reaction, which forms a β-hydroxy carbonyl compound, is a classic C-C bond-forming reaction. alevelchemistry.co.uk A related approach, the benzoin (B196080) condensation, can couple two aromatic aldehydes. For the synthesis of a 1,2-diarylethane backbone, a mixed aldol reaction or a similar condensation between a 4-fluorophenyl carbonyl compound and a suitable derivative could establish the initial C-C bond. Biocatalytic methods, such as the use of benzaldehyde (B42025) lyase, can facilitate asymmetric cross-benzoin condensations, offering a route to enantiomerically enriched intermediates. libretexts.org

Reductive Coupling of Carbonyls: Symmetrical 1,2-diarylethanediols can be synthesized through the reductive coupling of two equivalents of an aryl aldehyde or ketone. This diol can then be further functionalized to introduce the amine group.

Grignard and Organolithium Reactions: The addition of an organometallic reagent, such as a 4-fluorobenzyl Grignard reagent, to a 4-fluorophenyl aldehyde derivative is a powerful method for C-C bond formation. organic-chemistry.org The resulting secondary alcohol is a direct precursor to the target ethanamine scaffold. organic-chemistry.org

Heck Reaction: The Mizoroki-Heck reaction allows for the coupling of an unsaturated halide with an alkene, catalyzed by palladium. alevelchemistry.co.uk This can be envisioned as a strategy to couple a 4-fluorostyrene (B1294925) derivative with a suitable 4-fluorophenyl partner to construct the diarylethane framework.

These methods provide access to the key intermediate, 1,2-bis(4-fluorophenyl)ethanone or a related precursor, which can then be converted to the desired chiral amine through enantioselective methods.

Development of Enantioselective Synthesis Routes to Chiral this compound

Achieving high enantiopurity is critical for pharmaceutical applications. The development of enantioselective routes to chiral amines from prochiral ketones or imines has been a major area of research, with catalytic asymmetric synthesis being a dominant approach. nih.govacs.org

Catalytic methods offer the advantage of using a small amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product. Transition-metal catalysis and biocatalysis are two powerful and complementary strategies. nih.gov

Ruthenium-based catalysts are highly effective for the asymmetric hydrogenation of C=N and C=O bonds, providing a direct pathway to chiral amines. youtube.com Two primary strategies are the asymmetric transfer hydrogenation (ATH) and direct asymmetric reductive amination (DARA).

The ATH of imines, particularly N-sulfinyl- or N-phosphinylketimines derived from the corresponding ketone, is a well-established method. acs.orgnih.gov A ruthenium catalyst, often complexed with a chiral ligand, facilitates the transfer of hydrogen from a simple source like isopropanol (B130326) or a formic acid/triethylamine mixture to the imine. acs.orgnih.gov For example, the diastereoselective reduction of N-(tert-butanesulfinyl)ketimines using a ruthenium catalyst with a ligand like (1S,2R)-1-amino-2-indanol can produce α-branched primary amines with excellent enantiomeric excesses (up to >99% ee) in short reaction times. acs.org

The direct asymmetric reductive amination (DARA) of a ketone is an even more straightforward approach, avoiding the pre-formation and isolation of an imine. acs.org This method involves reacting the ketone with an ammonia (B1221849) source in the presence of a chiral ruthenium catalyst and a hydrogen source. acs.org Novel ruthenium catalysts, such as Ru(2-hydroxynicotinate)₂{(R)-binap}, have been developed that are stable and provide high enantioselectivity in the DARA of challenging α-alkoxy ketones. acs.org

Table 1: Examples of Ruthenium-Catalyzed Asymmetric Synthesis of Chiral Amines This table presents data for analogous substrates to illustrate the utility of the methodology.

| Catalyst System | Substrate Type | Hydrogen Donor | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Ru-complex / (1S,2R)-1-Amino-2-indanol | N-(tert-Butanesulfinyl)ketimines | Isopropyl Alcohol | α-branched primary amines | Up to >99% | acs.org |

| Ru-complex with minimal stereogenicity | N-Diphenylphosphinyl acyclic imines | Formic acid/Triethylamine | Aryl alkyl amines | Excellent | nih.gov |

| Ru(2-hydroxynicotinate)₂{(R)-binap} | α-Alkoxy ketone | H₂ | Chiral primary amine | High | acs.org |

Biocatalysis, particularly using ω-transaminases (ω-TAs), has emerged as a powerful and green alternative for the synthesis of chiral amines. nih.govresearchgate.net These enzymes catalyze the asymmetric transfer of an amino group from a donor molecule (like L-alanine or isopropylamine) to a prochiral ketone, such as 1,2-bis(4-fluorophenyl)ethanone, to produce a chiral amine with high enantioselectivity. mdpi.comgoogle.com The theoretical yield for this asymmetric synthesis can reach 100%. mdpi.com

The reaction mechanism is a two-step, reversible "ping-pong bi-bi" process that requires pyridoxal-5'-phosphate (PLP) as a cofactor. nih.gov A key challenge in ω-TA-mediated synthesis is that the reaction equilibrium often favors the reverse reaction (ketone formation). nih.gov To overcome this, various strategies are employed:

Use of an Amino Donor with Favorable Thermodynamics: Isopropylamine (B41738) is often used as an amine donor, as its deamination product, acetone, is volatile and can be removed, driving the reaction forward.

Product Removal: The reaction can be inhibited by the products. nih.gov Removing the ketone byproduct is crucial. For example, when L-alanine is the amino donor, the byproduct is pyruvate (B1213749), which is a strong inhibitor. nih.gov This can be addressed by adding a second enzyme, lactate (B86563) dehydrogenase (LDH), which reduces pyruvate to lactate, thereby shifting the equilibrium. nih.gov

Enzyme Engineering: The substrate scope of naturally occurring ω-TAs can be limited, especially for bulky ketones. nih.gov Protein engineering and directed evolution have been used to create mutant enzymes with significantly enhanced activity and stability towards challenging substrates, as famously demonstrated in the industrial synthesis of Sitagliptin. nih.govmdpi.com

Table 2: Research Findings in ω-Transaminase-Mediated Chiral Amine Synthesis

| Enzyme Source / Type | Substrate(s) | Key Finding | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| ω-TA from Vibrio fluvialis JS17 | Benzylacetone, Acetophenone | Pyruvate removal by LDH or whole cells dramatically increases yield. | >90% | >99% | nih.gov |

| Engineered ω-TA from Arthrobacter sp. | Prositagliptin ketone | Protein engineering increased total yield by 13% and productivity by 53% over the chemical route. | High | >99.5% | nih.gov |

| ω-TA (TR₈) from marine bacterium | 4-Trifluoromethylacetophenone | DMSO (25-30%) used as a co-solvent to improve substrate solubility and enzyme activity. | - | High | mdpi.com |

Another major strategy for asymmetric synthesis involves the use of chiral auxiliaries. wikipedia.orgnumberanalytics.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to control the stereochemical outcome of a reaction. wikipedia.org After the key stereocenter-forming step, the auxiliary is removed and can often be recovered for reuse. numberanalytics.com

In the context of synthesizing chiral amines, a common approach involves condensing the prochiral ketone with a chiral amine auxiliary to form a chiral imine or enamine. This intermediate then undergoes a diastereoselective addition of a nucleophile or a reducing agent. The chiral auxiliary shields one face of the molecule, forcing the incoming reagent to attack from the less hindered face. wikipedia.org Common chiral auxiliaries include:

Oxazolidinones: Popularized by David A. Evans, these are highly effective in controlling the stereochemistry of alkylation and aldol reactions of enolates. wikipedia.org

Pseudoephedrine and Pseudoephenamine: These serve as practical chiral auxiliaries for asymmetric alkylation reactions, providing access to enantiomerically enriched products. nih.govharvard.edu Pseudoephenamine is noted to be particularly effective for reactions that form quaternary stereocenters. nih.gov

tert-Butanesulfinamide: Condensation of tert-butanesulfinamide with ketones or aldehydes generates N-sulfinylimines, which are versatile intermediates for the synthesis of chiral amines via reduction or the addition of organometallic reagents. acs.orgwikipedia.org

The concept of ligand-controlled methods is central to organometallic catalysis (Section 2.2.1.1). The chiral ligand, which coordinates to the metal center, is responsible for creating the asymmetric environment that leads to the preferential formation of one enantiomer. nih.gov The design of these ligands is crucial. For a long time, C₂-symmetric ligands like BINAP and DuPhos were dominant. nih.gov More recently, non-symmetrical ligands, such as P,N-ligands, have proven highly effective in many reactions. nih.gov Chiral vicinal diamines are another important class of ligands used in transition-metal-catalyzed asymmetric reactions, including transfer hydrogenation. strem.com

Table 3: Common Chiral Auxiliaries and Ligand Backbones in Asymmetric Synthesis

| Class | Example(s) | Typical Application | Reference |

|---|---|---|---|

| Chiral Auxiliaries | |||

| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone | Asymmetric alkylation, aldol reactions | wikipedia.orgsigmaaldrich.com |

| Ephedrine Derivatives | Pseudoephedrine, Pseudoephenamine | Asymmetric alkylation of amides | nih.govharvard.edu |

| Sulfinamides | (R)-(+)-2-Methyl-2-propanesulfinamide | Formation of chiral imines for reduction/addition | acs.orgsigmaaldrich.com |

| Camphorsultam | (1S)-(-)-2,10-Camphorsultam (Oppolzer's sultam) | Diels-Alder, aldol, and alkylation reactions | wikipedia.org |

| Chiral Ligands | |||

| C₂-Symmetric Diphosphines | BINAP, DuPhos | Rh- and Ru-catalyzed asymmetric hydrogenation | nih.gov |

| Chiral Diamines | (R,R)-DPEN | Ru-catalyzed asymmetric transfer hydrogenation | youtube.com |

| P,N-Ligands | QUINAP, PHOX | Various metal-catalyzed reactions | nih.gov |

Catalytic Asymmetric Synthesis Approaches

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is essential to maximize yield, enantioselectivity, and process efficiency for any synthetic route. The specific parameters to be adjusted depend heavily on the chosen methodology. researchgate.net

For organometallic catalysis , key parameters include:

Catalyst and Ligand: Screening different metal precursors and chiral ligands is often the first step to identify a promising system.

Solvent: The choice of solvent can significantly impact reaction rate and selectivity. Protic solvents like isopropanol can also serve as the hydrogen source in transfer hydrogenation. acs.org

Temperature and Pressure: Hydrogenation reactions are sensitive to temperature and hydrogen gas pressure. These must be optimized to ensure complete conversion without promoting side reactions or catalyst decomposition.

Base: In many hydrogenation reactions, a base is required to activate the pre-catalyst. youtube.com The nature and stoichiometry of the base can be critical.

For biocatalytic transformations with ω-transaminases, optimization focuses on:

pH and Temperature: As with all enzymes, ω-TAs have optimal pH and temperature ranges for activity and stability. The optimal pH for reactions with whole cells and cell-free extracts is often around 7. nih.gov

Substrate and Co-substrate Concentration: High substrate concentrations can lead to substrate inhibition, while product inhibition is also a common issue. nih.govmdpi.com Finding the right balance of amine donor and acceptor concentrations is crucial. For example, some enzymes are inhibited by isopropylamine concentrations above 75 mM. mdpi.com

Co-solvents: For hydrophobic substrates like 1,2-bis(4-fluorophenyl)ethanone, a water-miscible organic co-solvent such as dimethyl sulfoxide (B87167) (DMSO) is often required to improve solubility. mdpi.com Concentrations of 25-30% (v/v) DMSO have been shown to be effective without denaturing the enzyme. mdpi.com

Equilibrium Shift Strategies: As discussed previously, methods like the enzymatic removal of byproducts (e.g., pyruvate) or in situ product removal (ISPR) are critical for driving the reaction to completion and achieving high yields. nih.govmdpi.com

Table 4: Key Parameters for Optimization in Synthesis

| Methodology | Parameter | Importance | Example from Research | Reference |

|---|---|---|---|---|

| Organometallic Catalysis | Hydrogen Donor | Affects reaction mechanism and efficiency. | Formic acid/triethylamine mixture used for ATH of acyclic imines. | nih.gov |

| Ligand Structure | Determines stereoselectivity. | (1S,2R)-1-Amino-2-indanol is an efficient ligand for Ru-catalyzed ATH. | acs.org | |

| Additive/Base | Activates catalyst and influences selectivity. | (NH₄)₂HPO₄ used as an effective NH₃ surrogate in DARA. | acs.org | |

| Biocatalysis (ω-TA) | Co-solvent | Increases solubility of bulky, hydrophobic ketones. | 25-30% (v/v) DMSO found to be optimal for a fluorine-containing ketone. | mdpi.com |

| pH | Affects enzyme activity and stability. | Optimal pH of 7 found for reactions with Vibrio fluvialis ω-TA. | nih.gov | |

| Byproduct Removal | Overcomes product inhibition and shifts equilibrium. | Lactate dehydrogenase (LDH) used to remove inhibitory pyruvate. | nih.gov |

Exploration of Green Chemistry Principles in Fluorinated Amine Synthesis

The synthesis of fluorinated amines, including chiral 1,2-diamines like this compound, is increasingly guided by the principles of green chemistry, which prioritize environmental impact reduction, safety, and efficiency. rsc.org Key advancements focus on replacing hazardous reagents, minimizing waste, and utilizing catalytic over stoichiometric processes.

Biocatalysis has emerged as a powerful green strategy for producing chiral amines. bohrium.com Enzymes such as amine dehydrogenases, transaminases, imine reductases, and lipases offer exceptional stereoselectivity under mild aqueous conditions, presenting a significant advantage over traditional chemical methods. bohrium.comrsc.org The use of enzymes can replace steps in a chemical process, making it greener, and can be combined with non-enzymatic steps. rsc.org For instance, amine transaminases (ATAs) facilitate the direct synthesis of chiral amines from prochiral ketones with high enantioselectivity. rsc.org Similarly, imine reductases and engineered amine dehydrogenases are effective for reductive amination, rivaling conventional transition metal catalysts. mdpi.com These biocatalytic approaches are noted for their superior atom economy and compliance with the precepts of sustainable chemistry. bohrium.com

Another significant green approach is mechanochemical synthesis. This solvent-free method involves the manual or mechanical grinding of substrates, often at room temperature. mdpi.com A study on the synthesis of fluorinated imines—precursors to amines—demonstrated that this technique can produce the desired products in very short reaction times (e.g., 15 minutes) with yields comparable or superior to solvent-based methods. mdpi.com This approach significantly reduces environmental pollution and can be scaled up for larger syntheses. mdpi.com

Innovations in reaction media and catalyst design also contribute to greener synthetic routes. Research has demonstrated a metal-free, sustainable C-H amination method conducted in water, which leverages the hydrophobic effect to facilitate the reaction. rsc.org This process avoids toxic organic solvents and hazardous materials like isolated azides. rsc.org Furthermore, efforts are being made to develop more benign deoxyfluorination reagents to replace harsher ones, such as valorizing sulfur hexafluoride (SF₆), the most potent greenhouse gas, for use in synthesis. nih.govacs.org

Table 1: Comparison of Green Synthesis Strategies for Fluorinated Amines

| Synthetic Strategy | Key Features | Advantages | Relevant Compounds | Citations |

|---|---|---|---|---|

| Biocatalysis | Uses enzymes (transaminases, imine reductases, etc.) | High enantioselectivity, mild reaction conditions (aqueous media, low temp.), non-toxic catalysts, superior atom economy. | Chiral amines | bohrium.com, rsc.org, mdpi.com |

| Mechanochemistry | Solvent-free grinding of reactants. | Reduced solvent waste, short reaction times, high yields, operational simplicity. | Fluorinated imines (amine precursors) | mdpi.com |

| Aqueous C-H Amination | Metal-free catalysis in water. | Avoids toxic organic solvents, eliminates hazardous reagents (e.g., azides), high selectivity. | Fluorinated amines and imines | rsc.org |

| Benign Reagents | Use of less hazardous fluorinating agents. | Replacement of toxic/unstable reagents, valorization of waste products (e.g., SF₆). | Carbamoyl and thiocarbamoyl fluorides | nih.gov, acs.org |

Utilisation of this compound as a Synthetic Intermediate

Chiral 1,2-diamines are highly valuable building blocks in organic synthesis, prized for their role in creating more complex molecules with specific three-dimensional structures. rsc.orgnih.gov Their presence in numerous biologically active compounds and their application in the development of chiral ligands and organocatalysts have driven significant interest in their synthesis and use. rsc.orgnih.govresearchgate.net

The primary application of chiral 1,2-diamines, such as this compound, is in the field of asymmetric catalysis. In this context, the diamine serves as a chiral ligand that coordinates to a metal center. The resulting chiral complex then directs a chemical reaction to favor the formation of one enantiomer (a specific stereoisomer) over the other. This control is critical in the pharmaceutical industry, where often only one enantiomer of a drug is effective.

Furthermore, 1,2-diamines are precursors for organocatalysts, which are small organic molecules that can catalyze reactions without a metal component. rsc.orgresearchgate.net This avoids issues of metal contamination in the final product, which is a significant advantage in drug manufacturing.

The synthetic utility of the diamine moiety is also demonstrated in its use as a scaffold for constructing more complex molecules. For example, in a synthetic pathway for a histone deacetylase-3 (HDAC3) degrader, a related compound, 4-fluorobenzene-1,2-diamine, was used as a key intermediate. mdpi.com It underwent an amide coupling reaction to form a functionalized part of the final, complex molecule. mdpi.com By analogy, this compound can be expected to serve as a versatile intermediate in similar coupling reactions to produce bis-amides, ligands for catalysis, or components of pharmacologically active agents.

Table 2: Potential Applications of 1,2-Diamine Intermediates

| Application Area | Description | Example of Use | Citations |

|---|---|---|---|

| Asymmetric Catalysis | Serve as chiral ligands for transition metals to induce enantioselectivity in reactions. | Ring-opening of aziridines, diamination of olefins, hydrogenation of C=N bonds. | rsc.org, nih.gov, researchgate.net |

| Organocatalysis | Act as or are precursors to metal-free chiral catalysts. | Aza-Mannich and aza-Henry reactions. | rsc.org, researchgate.net |

| Bioactive Compounds | Form the core structure of various pharmacologically active molecules. | Synthesis of HDAC3 degraders and other complex drug candidates. | mdpi.com |

| Synthetic Building Blocks | Used as a starting point for constructing complex molecular architectures. | Synthesis of bis-amides, macrocycles, and other functional materials. | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

No experimental NMR data for this compound has been found in the searched scientific literature.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific ¹H NMR spectral data, including chemical shifts, multiplicity, and coupling constants for the protons in this compound, are not available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Detailed ¹³C NMR data, which would identify the chemical environments of the carbon atoms within the molecule, are not documented.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

Specific ¹⁹F NMR data, crucial for characterizing the fluorine-containing moieties of the compound, could not be located.

Two-Dimensional NMR Techniques for Stereochemical Differentiation

There are no published studies utilizing 2D NMR techniques (such as COSY, HSQC, or HMBC) to elucidate the stereochemistry of this compound.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

No mass spectrometry data, including the molecular ion peak and fragmentation patterns for this compound, are available to confirm its molecular formula and deduce its fragmentation pathways.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Experimental IR and Raman spectra, which would identify the characteristic vibrational modes of the functional groups present in this compound, have not been reported.

Single Crystal X-ray Diffraction (XRD) Analysis of this compound and Its Adducts

Single crystal XRD is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. fairsharing.org This method allows for the measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous determination of a molecule's conformation in the solid state. fairsharing.org For chiral molecules, single crystal XRD of an enantiopure sample or a derivative with a known chiral auxiliary can establish the absolute configuration. nih.gov

Although a crystal structure for this compound is not available, data from its adducts and structurally similar 1,2-diarylethylamine derivatives offer valuable information.

The determination of the absolute configuration of chiral amines is crucial for understanding their biological activity and for applications in asymmetric synthesis. While direct crystallographic data for enantiopure this compound is absent, the absolute configuration of a related chiral amine, (S)-1-(4-fluorophenyl)ethylamine, has been determined through its coordination to a metal center in a palladium complex.

In the crystal structure of Diacetato-κ²O-bis[(S)-1-(4-fluorophenyl)ethylamine-κN]palladium(II), the (S)-configuration of the 1-(4-fluorophenyl)ethylamine ligand was confirmed. crystallography.net This determination relies on the known stereochemistry of the ligand used in the synthesis of the complex and the subsequent successful refinement of the crystal structure. The coordination of the amine to the palladium center provides a rigid framework that allows for the unambiguous assignment of the stereocenter.

Table 1: Selected Crystallographic Data for a Related Chiral Amine Complex

| Compound Name | Formula | Crystal System | Space Group | Reference |

| Diacetato-κ²O-bis[(S)-1-(4-fluorophenyl)ethylamine-κN]palladium(II) | C₂₀H₂₆F₂N₂O₄Pd | Monoclinic | P 1 2₁ 1 | crystallography.net |

This interactive table provides a summary of the crystallographic data for a palladium complex containing (S)-1-(4-fluorophenyl)ethylamine, a structural analog of the title compound.

The solid-state conformation and crystal packing of 1,2-diarylethylamines are influenced by a variety of non-covalent interactions. Analysis of fluorinated diphenidine (B1206869) derivatives, which share the 1,2-diarylethylamine core, reveals key features that are likely to be present in the crystal structure of this compound.

The crystal packing in these related compounds is often characterized by the presence of C-H···π interactions. No significant π-π stacking interactions are typically observed in these structures. The conformation of the ethylamine (B1201723) backbone and the relative orientation of the two aryl rings are dictated by the steric and electronic effects of the substituents and the intermolecular forces that stabilize the crystal lattice.

Intermolecular interactions play a critical role in the self-assembly of molecules in the crystalline state. In the case of this compound, the primary amine group is expected to be a key participant in hydrogen bonding.

In the hydrochloride salts of fluorinated diphenidine derivatives, strong N-H···Cl hydrogen bonds are observed. These interactions are fundamental to the crystal packing, linking the cations and anions into extended networks. The distances of these hydrogen bonds are typically in the range of 2.07 to 2.31 Å.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling detailed analysis of the electronic structure and properties of molecules like this compound. mdpi.com These calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311G(d,p) to ensure accuracy. mdpi.comtci-thaijo.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The energy gap between HOMO and LUMO provides a measure of the molecule's stability. tci-thaijo.org For aromatic compounds, these orbitals are typically distributed over the phenyl rings and heteroatoms.

The molecular electrostatic potential (MEP) surface is another key descriptor, mapping the electrostatic potential onto the electron density surface. This map reveals the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), indicating likely sites for electrophilic and nucleophilic attack, respectively. tci-thaijo.org In this compound, the nitrogen atom of the amine group and the fluorine atoms are expected to be regions of negative electrostatic potential.

| Computational Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. The phenyl rings and the lone pair on the nitrogen atom are likely contributors. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. The antibonding orbitals of the phenyl rings are probable locations. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions and chemical reactions. |

The three-dimensional arrangement of atoms in a molecule dictates many of its physical and chemical properties. Geometry optimization calculations are performed to find the lowest energy structure of the molecule. pjbmb.org.pk For a flexible molecule like this compound, with several rotatable bonds, a conformational landscape analysis is essential to identify the various stable conformers and their relative energies. researchgate.netresearchgate.net The dihedral angles between the phenyl rings and along the ethylamine backbone are key variables in this analysis. Theoretical studies on similar structures have shown that different conformations can have significantly different energies and, therefore, populations at a given temperature. researchgate.net

| Dihedral Angle | Description | Expected Influence on Conformation |

| F-C-C-N | Rotation around the C-C bond of the ethylamine backbone relative to a fluorophenyl group. | Determines the relative orientation of the two fluorophenyl groups (gauche or anti). |

| C-C-N-H | Rotation around the C-N bond. | Influences the orientation of the amine group's lone pair and hydrogen atoms. |

| C-C-C-C (ring) | Torsion within the fluorophenyl rings. | While the rings themselves are largely planar, slight puckering can occur. |

DFT calculations can predict various spectroscopic parameters with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. researchgate.net Predicted ¹H, ¹³C, and ¹⁹F NMR shifts for this compound can be compared with experimental data to confirm its structure. arxiv.orgnih.gov Machine learning models are also emerging as powerful tools for NMR shift prediction. nih.gov The accuracy of these predictions can be affected by the choice of solvent in the computational model. arxiv.org

Vibrational Frequencies: The calculation of harmonic vibrational frequencies helps in assigning the peaks in an infrared (IR) spectrum to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.netdtic.mil For instance, the characteristic N-H stretching and bending frequencies of the amine group, as well as the C-F and C-H stretching frequencies of the fluorophenyl rings, can be predicted. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, which are inherently anharmonic. researchgate.net

| Spectroscopic Data | Predicted Parameter | Significance for this compound |

| ¹H NMR | Chemical Shift (ppm) | Predicts the electronic environment of each hydrogen atom. |

| ¹³C NMR | Chemical Shift (ppm) | Predicts the electronic environment of each carbon atom, including the ipso, ortho, meta, and para carbons of the fluorophenyl rings. |

| ¹⁹F NMR | Chemical Shift (ppm) | Highly sensitive to the local electronic environment of the fluorine atoms. |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Correlates calculated vibrational modes (e.g., N-H stretch, C-F stretch) with experimental IR absorption bands. |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While DFT calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound would involve placing the molecule in a simulated box of solvent molecules (e.g., water or an organic solvent) and solving Newton's equations of motion for every atom in the system.

These simulations can reveal:

Conformational Dynamics: How the molecule transitions between different stable conformations.

Solvent Effects: How solvent molecules arrange themselves around the solute and influence its conformation and properties. biorxiv.orgcolumbia.edu

Transport Properties: Such as the diffusion coefficient of the molecule in a given solvent.

Mechanistic Studies of Synthetic Transformations and Reactivity Pathways

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, computational studies can be used to investigate potential reaction pathways, identify transition states, and calculate activation energies. This information helps in understanding the factors that control the reaction's outcome and in optimizing reaction conditions. For example, the mechanism of related amine syntheses has been explored, providing a framework for understanding the formation of the target molecule. nih.govmdpi.com

Theoretical Prediction and Rationalization of Enantioselectivity in Asymmetric Syntheses

Since this compound is a chiral molecule, its synthesis can potentially yield a racemic mixture of two enantiomers. Asymmetric synthesis aims to produce one enantiomer in excess. Computational chemistry can play a crucial role in understanding and predicting the enantioselectivity of such reactions. By modeling the interaction of the reactants with a chiral catalyst or reagent, it is possible to calculate the energies of the diastereomeric transition states leading to the two different enantiomers. The enantiomeric excess can then be predicted from the difference in these activation energies.

Reactivity and Derivatization Strategies of 1,2 Bis 4 Fluorophenyl Ethanamine

Amine Functional Group Reactivity: Alkylation, Acylation, and Condensation Reactions

The primary amine group in 1,2-Bis(4-fluorophenyl)ethanamine is a key site for chemical modifications such as alkylation, acylation, and condensation reactions.

Alkylation: The nitrogen atom of the amine group possesses a lone pair of electrons, making it nucleophilic and capable of reacting with alkyl halides in SN2 reactions. pressbooks.pub However, the direct alkylation of primary amines with alkyl halides can be challenging to control, often leading to a mixture of mono- and poly-alkylated products. pressbooks.pubpressbooks.pubmasterorganicchemistry.com The initial alkylation yields a secondary amine, which can then compete with the primary amine for the alkyl halide, leading to the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt. pressbooks.pubpressbooks.pub

To achieve selective mono-alkylation, alternative methods such as reductive amination or the use of a large excess of the amine can be employed. Another effective method is the Gabriel synthesis, which involves the alkylation of a phthalimide (B116566) anion followed by hydrolysis to yield the primary amine. pressbooks.pub

Acylation: Primary amines readily react with acylating agents like acid chlorides and acid anhydrides to form amides. pressbooks.pubstudymind.co.uk This nucleophilic acyl substitution reaction is generally more controllable than alkylation, as the resulting amide is less nucleophilic than the starting amine, preventing over-acylation. pressbooks.pub This reaction is valuable for introducing a variety of acyl groups to the amine nitrogen, thereby modifying the compound's electronic and steric properties.

Condensation Reactions: The primary amine can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). This reaction is often reversible and can be driven to completion by the removal of water. The resulting imine can be subsequently reduced to a secondary amine.

| Reaction Type | Reagent | Product Type | Comments |

| Alkylation | Alkyl Halide | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt | Often results in a mixture of products due to over-alkylation. pressbooks.pubpressbooks.pub |

| Acylation | Acid Chloride, Acid Anhydride | Amide | Generally a clean and controllable reaction. pressbooks.pub |

| Condensation | Aldehyde, Ketone | Imine (Schiff Base) | Reversible reaction; the product can be reduced to a secondary amine. |

Aromatic Ring Reactivity: Electrophilic Aromatic Substitution and Functionalization

The two 4-fluorophenyl rings in this compound are subject to electrophilic aromatic substitution (EAS) reactions. The fluorine substituent influences both the reactivity and the regioselectivity of these reactions.

Fluorine is an electronegative atom and exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack compared to benzene. acs.orgresearchgate.net However, fluorine can also donate electron density to the ring through resonance (+M effect), which opposes the inductive effect. ijrar.orgwikipedia.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions required for these reactions would need to be optimized for this compound, taking into account the directing effects of both the fluorine atom and the ethylamine (B1201723) side chain.

| EAS Reaction | Reagent | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | 1,2-Bis(4-fluoro-3-nitrophenyl)ethanamine |

| Halogenation | X₂/FeX₃ (X = Cl, Br) | 1,2-Bis(3-halo-4-fluorophenyl)ethanamine |

| Sulfonation | SO₃/H₂SO₄ | 2,2'-(1,2-ethanediyldiamine)bis(5-fluorobenzenesulfonic acid) |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 1,2-Bis(3-acyl-4-fluorophenyl)ethanamine |

Formation of Coordination Complexes with Metal Centers (e.g., Palladium)

The diamine structure of this compound makes it an excellent ligand for forming coordination complexes with various metal centers, including palladium. Diamine ligands can chelate to a metal ion through the lone pairs on the two nitrogen atoms, forming a stable ring structure.

Palladium(II) complexes with diamine ligands have been extensively studied. rsc.orgacs.orgnih.govchinesechemsoc.orgtandfonline.com These complexes often adopt a square-planar geometry. nih.gov The synthesis of such complexes typically involves the reaction of a palladium(II) salt, such as palladium(II) chloride, with the diamine ligand in a suitable solvent. chinesechemsoc.org

The electronic and steric properties of the diamine ligand can significantly influence the properties and catalytic activity of the resulting palladium complex. The fluorine substituents on the phenyl rings of this compound are expected to influence the electronic properties of the complex due to their electron-withdrawing nature. These complexes have potential applications in catalysis, for example, in cross-coupling reactions like the Suzuki-Miyaura coupling. chinesechemsoc.org

Synthesis of Structural Analogues and Derivatives for Structure-Reactivity Relationship Studies

The synthesis of structural analogues and derivatives of this compound is crucial for establishing structure-activity relationships (SAR). By systematically modifying the structure of the parent compound and evaluating the biological or chemical effects of these changes, researchers can gain insights into the key structural features responsible for its activity. nih.govresearchgate.netrsc.org

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. acs.org Fluorinated amino acids and their derivatives are of particular interest in medicinal chemistry. beilstein-journals.orgbohrium.comnih.gov

Strategies for synthesizing analogues of this compound could involve:

Modification of the Amine Group: As discussed in section 5.1, alkylation and acylation can be used to introduce various substituents on the nitrogen atom.

Modification of the Aromatic Rings: Electrophilic substitution reactions (section 5.2) can be employed to introduce different functional groups onto the phenyl rings.

Modification of the Ethylamine Bridge: The length and rigidity of the bridge between the two phenyl rings could be altered by synthesizing analogues with different linker lengths or by introducing substituents on the bridge carbons.

Applications of 1,2 Bis 4 Fluorophenyl Ethanamine As a Chiral Building Block in Advanced Organic Synthesis

Role in the Construction of Complex Polycyclic and Heterocyclic Organic Molecules

The primary application of 1,2-bis(4-fluorophenyl)ethane-1,2-diamine (B1330337) in this context is as a stereochemically defined ligand for the synthesis of complex organometallic compounds, particularly those with potential therapeutic applications. The diamine acts as a bidentate ligand, coordinating to a metal center, typically platinum(II), through its two nitrogen atoms to form a stable five-membered chelate ring. This ring is a key heterocyclic feature within the larger coordination complex.

The synthesis of diastereomeric [1,2-bis(4-fluorophenyl)-ethylenediamine][dicarboxylato]platinum(II) complexes, denoted as 4F-Pt(X), exemplifies this role. nih.gov In these structures, the diamine ligand can exist in a racemic form (rac, with 1R,2R and 1S,2S configurations) or a meso form (1R,2S configuration). This stereochemistry, along with the nature of the ancillary dicarboxylato ligand (X), dictates the geometry and properties of the final complex molecule. These organometallic complexes are intricate structures with defined three-dimensional arrangements, qualifying them as complex molecules whose properties are directly attributable to the diamine building block. nih.govnih.gov

Utility in Asymmetric Catalysis as Chiral Ligands or Organocatalysts

The chirality of 1,2-bis(4-fluorophenyl)ethane-1,2-diamine is fundamental to its utility in asymmetric synthesis, where it serves as a chiral ligand for transition metals. By creating a specific chiral environment around the metal center, the ligand directs the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product. smolecule.com

While broad applications in asymmetric catalysis are still emerging, its role in forming stereospecific platinum complexes for medicinal chemistry is well-documented. nih.govacs.org The synthesis of distinct rac and meso diastereomers of platinum complexes demonstrates the principle of chirality transfer from the ligand to the final molecule. nih.govnih.gov For instance, the antitumor activity of these platinum complexes is highly dependent on the stereochemistry of the diamine ligand, with the racemic form often showing significantly higher potency than the meso form. nih.gov This difference in biological activity underscores the importance of the ligand's defined stereochemistry, a core principle of asymmetric catalysis and chiral recognition. The potential for this diamine to act as a ligand in other transition-metal-catalyzed processes, such as hydrogenation and hydroamination, has also been noted. smolecule.com

Precursor in the Synthesis of Investigational Chemical Scaffolds

A significant application of 1,2-bis(4-fluorophenyl)ethane-1,2-diamine is as a precursor for novel, investigational chemical scaffolds, particularly in the field of medicinal chemistry for cancer therapy. It is a key component in a series of platinum(II) complexes designed as analogues of the established anticancer drug carboplatin (B1684641). nih.govnih.gov

In a notable study, a series of diastereomeric platinum(II) complexes were synthesized using the diamine ligand, with various dicarboxylato ligands (e.g., malonato, hydroxymalonato, oxalato) to modulate the compound's properties. nih.gov The resulting complexes were evaluated as potential antitumor agents, making them prime examples of investigational chemical scaffolds. The research focused on establishing structure-activity relationships, examining how changes to the scaffold affect properties like water solubility, stability against nucleophilic attack, and, crucially, growth-inhibiting effects on human cancer cell lines. nih.gov

The findings indicate that the properties of these investigational scaffolds can be fine-tuned by modifying the ligands. For example, specific complexes showed improved water solubility and enhanced stability compared to earlier analogues, which are critical properties for drug development. nih.gov The racemic form of the [1,2-bis(4-fluorophenyl)ethylenediamine][cyclobutane-1,1-dicarboxylato]platinum(II) complex, rac-4F-Pt(CBDC), was found to have antitumor activity equal to the widely used drug cisplatin (B142131) and superior to carboplatin against certain human breast cancer cell lines. nih.gov This high level of activity highlights the success of using 1,2-bis(4-fluorophenyl)ethane-1,2-diamine as a foundational scaffold for developing new therapeutic candidates.

Future Research Directions and Emerging Challenges

Development of Novel and Sustainable Synthetic Routes for Stereoselective Access

The stereoselective synthesis of 1,2-Bis(4-fluorophenyl)ethanamine remains a critical area for development. Future research will likely focus on novel and more sustainable methods that offer high enantiomeric and diastereomeric purity.

Biocatalysis: One of the most promising avenues is the use of enzymes as catalysts. Biocatalysis offers the potential for highly selective transformations under mild reaction conditions, reducing the environmental impact of chemical synthesis. researchgate.netbirmingham.ac.uk Engineered transaminases and amine dehydrogenases are being explored for the synthesis of chiral amines from prochiral ketones. nih.gov For this compound, this could involve the asymmetric amination of a corresponding diketone or the kinetic resolution of a racemic mixture of the diamine. The development of robust enzymes with high activity and stability for this specific substrate class is a significant but achievable challenge.

| Enzyme Class | Potential Application in this compound Synthesis | Key Advantages |

| Transaminases | Asymmetric synthesis from a prochiral diketone precursor. | High stereoselectivity, mild reaction conditions. |

| Amine Dehydrogenases | Reductive amination of a diketone to form the diamine. | Use of ammonia (B1221849) as a cheap amine source. |

| Hydrolases | Kinetic resolution of a racemic mixture of the diamine. | High enantioselectivity for specific enantiomers. |

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-nitrogen bonds under mild conditions. pku.edu.cn This methodology could be applied to the synthesis of this compound through novel coupling reactions. For instance, the coupling of two 4-fluorophenylmethylamine radical species or the addition of a 4-fluorophenylmethyl radical to a corresponding imine could be explored. pku.edu.cn The development of chiral photocatalysts or the combination of photoredox catalysis with chiral co-catalysts will be crucial for achieving high stereoselectivity.

Application of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and synthesis of complex molecules like this compound. These computational tools can accelerate the discovery of optimal reaction conditions and predict the stereochemical outcome of reactions.

Predictive Models for Stereoselectivity: Researchers are developing sophisticated ML models, such as Random Forest, Support Vector Regression, and deep neural networks, to predict the enantioselectivity of asymmetric reactions. oaepublish.com By training these models on large datasets of known reactions, it is possible to predict the most effective chiral catalyst, solvent, and other reaction parameters for a new substrate. For the synthesis of this compound, such models could screen virtual libraries of catalysts to identify the most promising candidates for achieving high stereoselectivity, thereby reducing the need for extensive experimental screening.

| AI/ML Application | Relevance to this compound | Potential Impact |

| Stereoselectivity Prediction | Identification of optimal chiral catalysts and reaction conditions. | Reduced experimental effort and faster optimization. |

| Retrosynthetic Analysis | Discovery of novel and more efficient synthetic routes. | Cost reduction and improved accessibility. |

| Reaction Outcome Prediction | Forecasting product distribution and potential side reactions. | Enhanced reaction control and safety. |

Exploration of New Chemical Reactivity and Catalytic Pathways

Fundamental research into new chemical reactions and catalytic systems will continue to provide new avenues for the synthesis of this compound.

Novel Catalytic Systems: The development of new chiral catalysts, including organocatalysts, transition metal complexes, and frustrated Lewis pairs, will be a key driver of innovation. For example, the catalytic asymmetric synthesis of 1,2-diamines is an active area of research, with methods involving the ring-opening of aziridines, hydroamination of enamines, and diamination of olefins being explored. nih.govspectroscopyonline.com Adapting these methods to substrates bearing two 4-fluorophenyl groups is a logical next step.

Emerging Reactivity: Exploring unprecedented reactivity patterns can lead to breakthrough synthetic strategies. For instance, the development of catalytic systems that can control the formation of vicinal stereocenters in a single step with high fidelity is a major goal. This could involve novel multicomponent reactions or cascade reactions that assemble the this compound core in a highly convergent manner.

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

A deeper understanding of reaction mechanisms is crucial for the rational design of improved synthetic methods. Advanced in-situ characterization techniques that allow for the real-time monitoring of stereoselective reactions are becoming increasingly important.

Operando Spectroscopy: Techniques such as in-situ Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy allow chemists to observe the formation of intermediates and track the progress of a reaction as it happens. mt.comresearchgate.net This provides invaluable mechanistic insights that can be used to optimize reaction conditions for higher yield and stereoselectivity. For the synthesis of this compound, these techniques could be used to study the catalyst-substrate interactions and identify the key stereodetermining steps.

Mass Spectrometry: In-situ mass spectrometry techniques can be used to detect and characterize transient intermediates in a reaction mixture. nih.gov This information is critical for understanding the reaction pathway and identifying potential side reactions. By coupling mass spectrometry with chiral selectors, it may even be possible to monitor the enantiomeric excess of the product in real-time.

| Characterization Technique | Information Gained | Impact on Synthesis of this compound |

| In-situ NMR Spectroscopy | Structural information on intermediates, reaction kinetics. | Optimization of reaction conditions for improved yield and selectivity. |

| In-situ IR/Raman Spectroscopy | Vibrational information on reacting species, catalyst state. | Understanding catalyst activation and deactivation pathways. |

| In-situ Mass Spectrometry | Detection of transient intermediates, reaction profiling. | Elucidation of complex reaction mechanisms. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.